molecular formula C13H11ClN2O3 B2908049 1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477886-60-5

1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2908049
CAS No.: 477886-60-5
M. Wt: 278.69
InChI Key: AHADJGDQJNTCHW-UHFFFAOYSA-N
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Description

1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a dihydropyridine derivative characterized by a 4-oxo-1,4-dihydropyridine core substituted with a 3-chloroanilino group at position 1 and a methyl group at position 4.

Properties

IUPAC Name

1-(3-chloroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19)7-16(8)15-10-4-2-3-9(14)6-10/h2-7,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHADJGDQJNTCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of noble metal catalysts and specific reaction environments can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

While specific applications of "1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid" are not detailed in the provided search results, the available information does offer some insight into its properties and potential uses:

Chemical Identification and Properties:

  • Name and Structure The compound is also known as 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid and has the molecular formula C13H11ClN2O3 .
  • Synonyms It has several synonyms, including 477886-60-5, 1-(3-chloroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid, and others .
  • Computed Identifiers The compound has specific computed descriptors, including IUPAC Name, InChI, InChIKey, and SMILES .

Potential Applications:

  • Antibacterial Activity Research indicates that fluorinated imines and hydrazones, which are structurally related, exhibit antibacterial activities . Some compounds have shown significant potency against P. aeruginosa, S. aureus, E. coli, and moderate activity against B. subtilis . This suggests that "this compound" might have similar potential due to its structural similarities to these active compounds.
  • Enzyme Inhibition One study showed that a related molecule was a potent inhibitor of the ecKAS III enzyme, suggesting an enzymatic inhibition mechanism may contribute to antibacterial activity .

Related Research:

  • Schiff Bases Small Schiff base molecules, which share structural features, have demonstrated moderate antibiofilm potential, with some exhibiting noteworthy effects . Certain Schiff bases have shown promising antibacterial screening results against various bacteria .
  • Antiproliferative Activity Novel N-acyl hydrazone compounds have exhibited selective antiproliferative activity with high toxicity to cancer cells .

Mechanism of Action

The mechanism of action of 1-(3-chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs (Table 1). Key differences lie in substituents, ring systems, and biological activities.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid C₁₃H₁₁ClN₂O₃ 286.69 3-chloroaniline, 6-methyl Enhanced hydrogen bonding (via -COOH and -NH groups), potential antimicrobial activity inferred from analogs
1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid C₁₆H₁₇NO₃ 271.32 4-isopropylphenyl, 6-methyl Increased hydrophobicity due to isopropyl group; potential pharmacokinetic modulation
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid C₁₃H₁₁FN₂O₃ 262.24 4-fluoroaniline, 6-methyl Fluorine’s electron-withdrawing effects may enhance metabolic stability
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 247.68 3-chloroaniline, benzoic acid Benzene ring confers rigidity; strong hydrogen-bonding network in crystal lattice
1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₁₂H₁₀FN₃O₃ 263.23 2-fluorophenyl, pyridazine ring Pyridazine ring alters electron distribution; commercial availability noted

Key Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The 3-chloroanilino group in the target compound facilitates intermolecular hydrogen bonding, as observed in 4-(3-chloroanilino)benzoic acid, where N–H···O and O–H···O interactions stabilize crystal structures . Such interactions are critical for solubility and solid-state stability.

Biological Activity

1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS No. 477886-60-5) is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11ClN2O3
  • Molecular Weight : 278.69 g/mol
  • Purity : >90%
  • Physical State : Predicted boiling point of 418.3 ± 55.0 °C and density of 1.500 ± 0.06 g/cm³ .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but preliminary studies suggest several potential applications:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridinecarboxylic acids have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity.

Toxicological Studies

Preliminary toxicity assessments are essential for understanding the safety profile of new compounds. In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity, which can guide further investigation into the safety of this compound in mammalian systems .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyridinecarboxylic acid derivatives, including those structurally related to our compound. The synthesized compounds were evaluated for their larvicidal activity against Aedes aegypti, a major vector for dengue and other arboviruses. Among the tested compounds, those with similar functional groups exhibited promising insecticidal properties, indicating that our compound may also be effective in pest control applications .

Case Study 2: Cytotoxicity Assessment

In a comparative study, compounds similar to this compound were assessed for cytotoxic effects on human peripheral blood mononuclear cells (PBMCs). Results showed that while some derivatives exhibited significant cytotoxicity at high concentrations, others remained non-toxic up to concentrations of 5200 µM. This suggests a potential therapeutic window for further exploration .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the chlorinated aniline moiety may interact with biological targets such as enzymes involved in metabolic pathways or cellular signaling processes.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and insecticidal activity
3,4-Methylenedioxy cinnamic acidLC50: 28.9 ± 5.6 µM against Aedes aegypti
Pyridine derivativesVarying cytotoxicity profiles

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, a chiral amine addition to an intermediate ester (e.g., ethyl-3-oxo-3-(substituted phenyl)propanoate) can yield the core structure. Critical parameters include:

  • Catalysts : Use of tert-butyl groups for amine protection to prevent side reactions .
  • Temperature : Controlled heating (60–80°C) during cyclization to optimize ring formation .
  • Purification : Recrystallization from methanol improves purity (up to 95%) .

Q. Which spectroscopic and crystallographic methods confirm its structure?

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.3964–1.5085 Å) and dihedral angles (e.g., 3.5° between aromatic rings) .
  • NMR/IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and substituent positions .
  • Mass spectrometry : Validates molecular weight (264.67 g/mol) and fragmentation patterns .

Q. How can chromatographic techniques validate purity and identify impurities?

  • HPLC/LC-MS : Detects common impurities like desfluoro derivatives or ethylenediamine adducts .
  • Column selection : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar degradation products .

Q. What strategies assess stability under varying pH and temperature?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 6 months, monitoring degradation via UV-Vis or HPLC .
  • pH-dependent hydrolysis : Assess susceptibility to acidic (pH 2) or basic (pH 9) conditions .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions?

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using PyMOL or AutoDock .

Q. How do substituent variations affect acid-base properties and solubility?

  • Chloro and methyl groups : Increase hydrophobicity (logP ~2.1) but reduce aqueous solubility.
  • pKa determination : Potentiometric titration reveals deprotonation at the carboxylic acid group (pKa ~3.5) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Comparative assays : Standardize cell-based assays (e.g., MIC for antimicrobial studies) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl vs. chloro) with activity trends .

Q. What modifications enhance pharmacological properties of the core structure?

  • Functional group addition : Introduce piperazine or pyrazole rings to improve bioavailability .
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability .

Q. How does the chloro-substituent influence electronic configuration and bioactivity?

  • Electron-withdrawing effect : Stabilizes the pyridine ring, altering redox potential (cyclic voltammetry) .
  • Bioactivity : Enhances binding to hydrophobic enzyme pockets (e.g., observed in thrombin inhibitors) .

Q. Which analytical methods measure degradation kinetics accurately?

  • UV-Vis spectroscopy : Track absorbance changes at λmax ~270 nm during hydrolysis .
  • Kinetic modeling : Apply first-order kinetics to calculate half-life (t₁/₂) under stress conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.